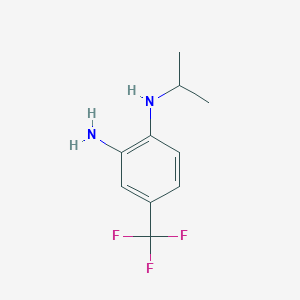

3-Amino-4-(isopropylamino)benzotrifluoride

Overview

Description

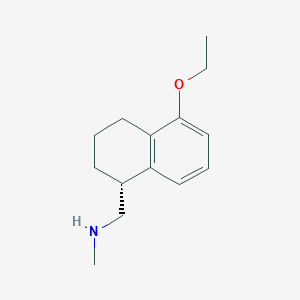

Synthesis Analysis

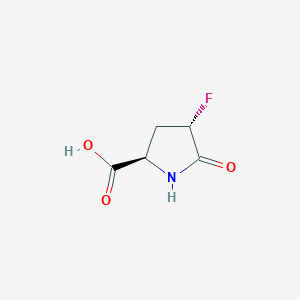

The asymmetric synthesis of related compounds involves complex processes that can lead to a variety of stereoisomers. For instance, the asymmetric synthesis and determination of absolute configurations of diastereomeric benzylic hydroxylation metabolites of metoprolol, a structurally related compound, showcase the complexity of synthesizing specific stereochemical configurations (Shetty & Nelson, 1988).

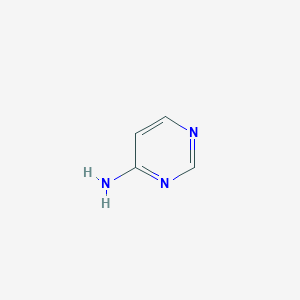

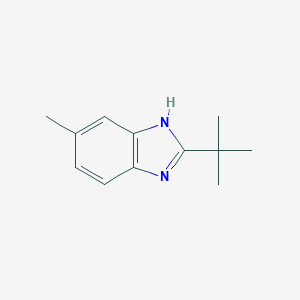

Molecular Structure Analysis

The molecular structure of 3-Amino-4-(isopropylamino)benzotrifluoride and its analogs can be analyzed through methods such as density functional theory (DFT) calculations, which predict the favored arrangements of molecules. For example, studies on related compounds demonstrate how proton tautomerism affects molecular structure (Pyrih et al., 2023).

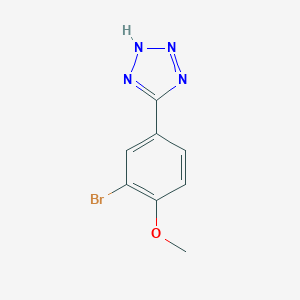

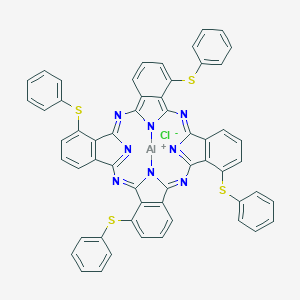

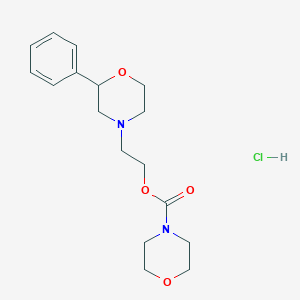

Chemical Reactions and Properties

This compound participates in various chemical reactions, illustrating its reactivity and interaction with different chemical groups. The compound's reactivity can be exemplified by studies on similar molecules, where transformations and synthesis of new compounds involve intricate chemical reactions and the formation of complexes with other molecules (Rybalova et al., 2008).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are crucial for its application in material science and chemistry. These properties can be significantly influenced by the molecular structure and substituents present in the compound. For instance, the synthesis of polyimides based on isomeric ditrifluoromethyl substituted compounds showcases the impact of trifluoromethyl substituents on the physical properties of materials (Qiu et al., 2006).

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, and reactivity towards other chemical species, are influenced by its molecular structure. Studies on compounds with similar functionalities provide insights into the chemical behavior and potential applications of this compound in various chemical reactions and as a precursor in organic synthesis (Yang et al., 2002).

Scientific Research Applications

Degradation and Stability Studies

One significant application area is in the degradation and stability studies of pharmaceutical compounds. For example, research on nitisinone, a compound with similar structural features, employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to understand its stability under various conditions and identify its degradation products (Barchańska et al., 2019). Such methodologies are crucial for assessing the shelf life and safety of pharmaceuticals, including those containing 3-Amino-4-(isopropylamino)benzotrifluoride.

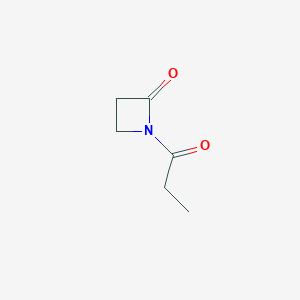

Synthesis and Chemical Properties

Another area of application is the synthesis and exploration of chemical properties of compounds for various uses. The synthesis of amino-1,2,4-triazoles as raw materials for the fine organic synthesis industry, including pharmaceuticals, dyes, and agrochemicals, showcases the versatility of nitrogen-containing compounds in contributing to diverse chemical products (Nazarov et al., 2021). This suggests that this compound could similarly serve as a precursor or intermediate in the synthesis of various industrially relevant compounds.

Advanced Oxidation Processes

In environmental sciences, the degradation of compounds through advanced oxidation processes (AOPs) is a critical area of research. Studies on acetaminophen degradation by AOPs, leading to various by-products and pathways, can inform similar research on the environmental fate and treatment options for this compound and its related compounds (Qutob et al., 2022). Understanding these processes is essential for mitigating the environmental impact of pharmaceutical and chemical manufacturing.

Pharmacological Evaluation of Derivatives

While the request was to exclude direct drug use and dosage information, the methodology for evaluating the pharmacological effects of chemical derivatives remains relevant. Research into the synthesis and pharmacological evaluation of novel compounds for antioxidant and anti-inflammatory purposes shows the potential for this compound derivatives to serve as leads in the development of new therapeutic agents (Raut et al., 2020).

Safety and Hazards

properties

IUPAC Name |

1-N-propan-2-yl-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2/c1-6(2)15-9-4-3-7(5-8(9)14)10(11,12)13/h3-6,15H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVHJHXDEMIHDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352841 | |

| Record name | N~1~-(Propan-2-yl)-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175277-91-5 | |

| Record name | N~1~-(Propan-2-yl)-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175277-91-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide](/img/structure/B70272.png)

![1H-pyrazolo[3,4-b]pyridin-1-ol](/img/structure/B70278.png)